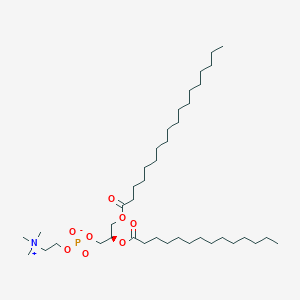

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Estearoil-2-miristato-sn-glicero-3-PC, también conocido como 1-octadecanoil-2-tetradecanoil-sn-glicero-3-fosfatidilcolina, es una fosfatidilcolina sintética. Es un fosfolípido asimétrico con dos cadenas de ácidos grasos de longitud desigual unidas al esqueleto de glicerol. Este compuesto es abundante en las membranas biológicas y juega un papel crucial en la formación de bicapas lipídicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Estearoil-2-miristato-sn-glicero-3-PC se puede sintetizar mediante la esterificación de glicerol con ácido esteárico y ácido mirístico. La reacción normalmente implica el uso de catalizadores como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. El producto se purifica entonces mediante cromatografía en columna .

Métodos de producción industrial: En entornos industriales, la producción de 1-Estearoil-2-miristato-sn-glicero-3-PC implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Estearoil-2-miristato-sn-glicero-3-PC sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar hidroperóxidos y otros productos de oxidación.

Hidrólisis: Puede ser hidrolizado por enzimas fosfolipasas para producir lisofosfatidilcolina y ácidos grasos libres.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ozono.

Hidrólisis: La hidrólisis enzimática se lleva a cabo típicamente utilizando fosfolipasa A2 en condiciones fisiológicas.

Productos principales:

Oxidación: Hidroperóxidos y otros derivados oxidados.

Hidrólisis: Lisofosfatidilcolina y ácidos grasos libres.

Aplicaciones Científicas De Investigación

Lipid Profiling

SMPC is utilized as a standard in lipid profiling studies. It serves as a reference compound in techniques such as ultraperformance liquid chromatography-triple quadrupole time-of-flight mass spectrometry (UPLC-QTOF) and liquid chromatography-mass spectrometry (LC-MS). These methods are essential for analyzing lipid compositions in biological samples, including human plasma .

Vesicle Preparation

The compound is instrumental in the preparation of liposomes and vesicles. These structures are critical for studying membrane interactions and can be used to encapsulate therapeutic agents for targeted drug delivery. SMPC's ability to form stable bilayers makes it an ideal candidate for creating drug delivery systems that enhance bioavailability .

Drug Delivery Systems

SMPC is extensively studied for its role in developing transdermal drug delivery systems, particularly liposomes and micelles. These systems improve the solubility and stability of hydrophobic drugs, facilitating their absorption through biological membranes .

Case Study: Anticancer Activity

Research has demonstrated that SMPC exhibits anticancer properties by inhibiting histone deacetylase 3 (HDAC3) activity and affecting signal transducer and activator of transcription 3 (STAT3) phosphorylation. In vitro studies on chronic myelogenous leukemia (CML) K562 cells have shown that SMPC induces apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Membrane Studies

The unique fatty acid composition of SMPC contributes to its role in studying membrane fluidity and integrity. As an asymmetric phospholipid, it can interdigitate with symmetric acyl chain phospholipids to minimize hydrophobic mismatches in lipid bilayers . This property is crucial for understanding membrane dynamics in various biological contexts.

Summary Table of Applications

Mecanismo De Acción

1-Estearoil-2-miristato-sn-glicero-3-PC ejerce sus efectos integrándose en las membranas biológicas e influenciando sus propiedades. Puede modular la fluidez y permeabilidad de la membrana, lo que a su vez afecta a varios procesos celulares. El compuesto interactúa con las proteínas y los lípidos de la membrana, alterando su función y actividad .

Compuestos similares:

- 1-Oleoil-2-palmitoil-sn-glicero-3-fosfatidilcolina

- 2-Oleoil-1-palmitoil-sn-glicero-3-fosfatidilcolina

- 1-Miristato-2-estearoil-sn-glicero-3-fosfatidilcolina

Comparación: 1-Estearoil-2-miristato-sn-glicero-3-PC es único debido a su estructura asimétrica, que le permite entrelazarse con fosfolípidos simétricos en las membranas de la bicapa. Esta propiedad ayuda a minimizar el desajuste hidrófobo y aumenta la estabilidad de la membrana. En contraste, compuestos similares con estructuras simétricas pueden no exhibir el mismo nivel de integración y estabilidad en la membrana .

Comparación Con Compuestos Similares

- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

- 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine

- 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine

Comparison: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC is unique due to its asymmetric structure, which allows it to interdigitate with symmetric phospholipids in bilayer membranes. This property helps minimize hydrophobic mismatch and enhances membrane stability. In contrast, similar compounds with symmetric structures may not exhibit the same level of membrane integration and stability .

Actividad Biológica

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a phospholipid that plays a significant role in various biological processes due to its unique structural properties. This article explores its biological activity, including its biochemical interactions, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

SMPC is an asymmetric phosphatidylcholine composed of stearic acid (C18:0) at the sn-1 position and myristic acid (C14:0) at the sn-2 position. Its unique structure allows it to form lipid bilayers, which are essential for cell membrane integrity and function. The amphipathic nature of SMPC facilitates its integration into biological membranes, enhancing fluidity and stability.

Membrane Dynamics

SMPC contributes to the fluidity of cell membranes, which is crucial for various cellular processes, including signal transduction and lipid metabolism. It has been shown to interdigitate with symmetric phospholipids in bilayer membranes, minimizing hydrophobic mismatch and enhancing membrane stability.

Liposomal Formulation

Due to its ability to self-assemble in aqueous environments, SMPC is extensively used in liposomal formulations for drug delivery. Liposomes made from SMPC exhibit favorable characteristics such as reduced size and improved stability, making them ideal carriers for therapeutic agents .

Drug Delivery Systems

- Liposomal Drug Delivery : SMPC is utilized in the preparation of liposomes for targeted drug delivery systems. These liposomes can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

- Gene Therapy : The compound is also being investigated for its role in gene therapy applications, where it aids in the delivery of nucleic acids into cells .

Therapeutic Potential

- Anti-inflammatory Effects : Research indicates that SMPC may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.

- Atherosclerosis Treatment : Studies suggest that SMPC could play a role in managing atherosclerosis by stabilizing lipid profiles and reducing plaque formation in arteries .

Case Study: Liposomal Formulations

In a study examining the thermal behavior of liposomes formed from SMPC, researchers found that liposomes exhibited unique endothermic transition profiles compared to those made from other phosphatidylcholines. The smaller size of SMPC-derived liposomes contributed to reduced cooperativity during phase transitions, enhancing their stability and performance as drug carriers .

Comparative Analysis

| Compound Name | Structure | Application |

|---|---|---|

| This compound | Asymmetric phospholipid | Liposomal drug delivery |

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Symmetric phospholipid | General membrane studies |

| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine | Asymmetric phospholipid | Gene therapy applications |

This table illustrates how SMPC's asymmetric structure provides specific advantages over symmetric counterparts in terms of membrane integration and stability.

Future Directions

Research continues to explore the full potential of SMPC in various fields:

- Nanomedicine : Investigating its role in nanocarrier systems for more efficient drug delivery.

- Biomaterials : Exploring its applications in developing biocompatible materials for medical implants.

- Vaccine Development : Utilizing SMPC in adjuvants to enhance immune responses.

Propiedades

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWGYEJOZNRLQE-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174704 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20664-02-2 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?

A: The study [] highlights that the size of liposomes formed by this compound significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.